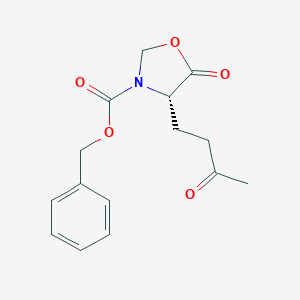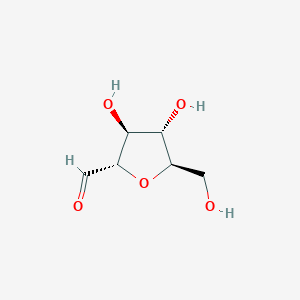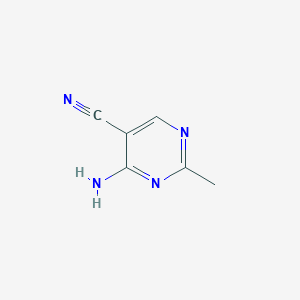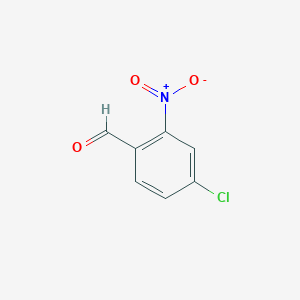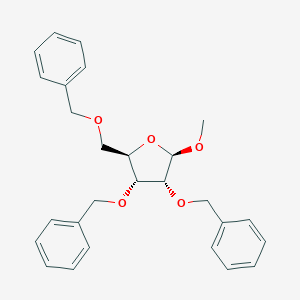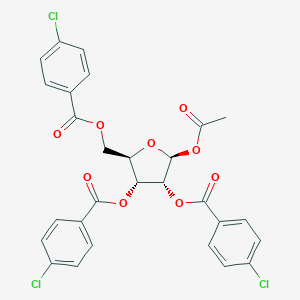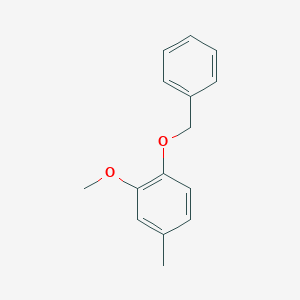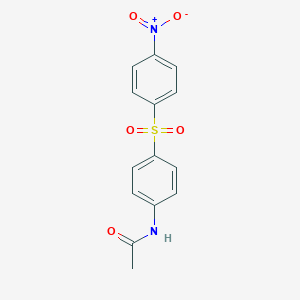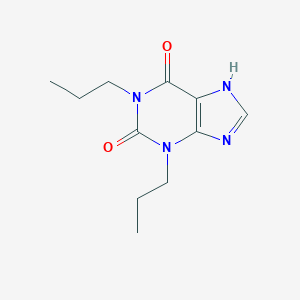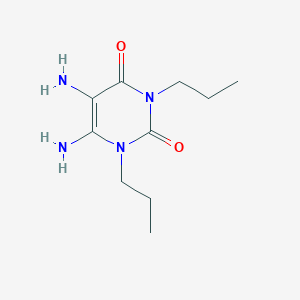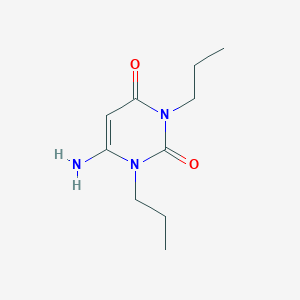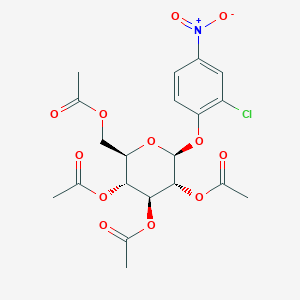
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside involves a range of chemical techniques. A novel four-step route starting from 2-methylphenyl α-D-glucopyranoside tetraacetate has been developed, showcasing its effectiveness as an enzyme-activated irreversible inhibitor of yeast α-glucosidase, demonstrating its superior inhibitory capabilities compared to other chloromethylphenyl glucopyranosides (Briggs, Haines, & Taylor, 1992).
Molecular Structure Analysis
The crystal structure of this compound has been determined to ascertain its stereochemistry. The glucopyranoside ring adopts a 3C5 chair conformation, with all substituents in equatorial positions. This structure is crucial for understanding its chemical behavior and reactivity (Abboud, Toporek, & Horenstein, 1997).
Chemical Reactions and Properties
This compound serves as a versatile intermediate in various chemical reactions. For instance, it has been used in the stereoselective synthesis of α-D-glucopyranosyl linked oligosaccharides, highlighting its potential in the synthesis of complex carbohydrates (Jain & Matta, 1992).
Physical Properties Analysis
The physical properties of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, such as its crystal structure and solid-state NMR analysis, provide insights into its stability and solubility. X-ray diffraction and 13C CP MAS NMR spectroscopy have been used to analyze its crystal structure, revealing the non-equivalent molecules in the crystal unit and their conformational freedom (Temeriusz et al., 2005).
Applications De Recherche Scientifique
Synthesis of Inhibitors and Biologically Active Compounds
Research into the synthesis and applications of 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside has led to the development of various biologically active compounds and potential inhibitors for carbohydrate processing enzymes. These compounds are crucial for exploring novel therapeutic agents and understanding biochemical pathways in diseases. For instance, the synthesis of C-glycoside mimetics of glycosylphosphates and glycolipids, including phosphono analogues of specific sugars, leverages similar structures for potential therapeutic applications. These synthesized compounds have shown promise in inhibiting carbohydrate processing enzymes, which are vital in numerous biological processes, including disease progression and immune response modulation (Cipolla, La Ferla, & Nicotra, 1997).
Advanced Oxidation Processes for Environmental Remediation
The compound's structure, resembling those of various environmental pollutants, has made it a subject of study in the degradation processes using advanced oxidation technologies. This research is crucial for developing effective methods for removing persistent organic pollutants from water sources. Studies focused on the degradation pathways, by-products, and biotoxicity of compounds with similar structures provide valuable insights into optimizing treatment processes for environmental protection and public health safety (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Exploration of Cyclodextrins and Derivatives
Research on cyclodextrins and their synthetic derivatives, including compounds structurally related to 2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside, highlights their wide range of applications in pharmaceuticals, drug delivery systems, and other industries. These studies emphasize the importance of chemical modifications, such as sulfonylation, carboxymethylation, and acetylation, in enhancing solubility and biological activities of cyclodextrins. This opens up possibilities for their use in treating human diseases, demonstrating potential in anticoagulation, antitumor, antioxidant, and antiviral activities (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).
Photophysical Research for Photochemistry Applications
Photophysical studies on compounds such as tetraphenylporphyrin and its derivatives provide a foundation for understanding the behavior of related compounds under light exposure. These investigations are essential for applications in photochemistry and photosynthesis research, where the efficiency of light absorption and energy transfer processes are critical. Such studies contribute to the development of new materials and technologies for solar energy conversion and storage (Taniguchi, Lindsey, Bocian, & Holten, 2021).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-OUUBHVDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitrophenyl-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



